3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide 3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13647059
InChI: InChI=1S/C22H16N6O3/c29-21(15-3-1-5-19(13-15)28(30)31)25-17-6-8-18(9-7-17)26-22-24-12-10-20(27-22)16-4-2-11-23-14-16/h1-14H,(H,25,29)(H,24,26,27)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Molecular Formula: C22H16N6O3
Molecular Weight: 412.4 g/mol

3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

CAS No.:

Cat. No.: VC13647059

Molecular Formula: C22H16N6O3

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide -

Specification

Molecular Formula C22H16N6O3
Molecular Weight 412.4 g/mol
IUPAC Name 3-nitro-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C22H16N6O3/c29-21(15-3-1-5-19(13-15)28(30)31)25-17-6-8-18(9-7-17)26-22-24-12-10-20(27-22)16-4-2-11-23-14-16/h1-14H,(H,25,29)(H,24,26,27)
Standard InChI Key WMICEFKIAMSLIC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, 3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, systematically describes its structure:

  • A benzamide backbone substituted with a nitro group (-NO₂) at the 3-position.

  • An amide linkage connects the benzamide to a para-substituted phenyl group.

  • The phenyl group is further functionalized with a 4-(pyridin-3-yl)pyrimidin-2-ylamino moiety, comprising a pyrimidine ring linked to a pyridine ring .

Molecular Formula and Weight

  • Molecular Formula: C₂₂H₁₆N₆O₃ .

  • Molecular Weight: 412.41 g/mol .

  • CAS Registry Number: 2446590-73-2 .

Structural Representation

The SMILES notation (O=C(NC1=CC=C(NC2=NC=CC(C3=CC=CN=C3)=N2)C=C1)C4=CC=CC([N+]([O-])=O)=C4) confirms the connectivity of aromatic rings and functional groups .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is documented in the provided sources, analogous methods for related benzamide-pyrimidine hybrids offer insights. For example, microwave-assisted coupling reactions—such as those described in EP3333162A1 for synthesizing structurally similar imatinib precursors—highlight modern techniques for constructing pyrimidine-amine linkages . Key parameters from such methods include:

ParameterValue/DescriptionSource
Reaction Temperature300–773 K
Microwave Power Density1 W/cm³ to 1 MW/cm³
SolventDimethyl sulfoxide (DMSO)
Pressure1–50 MPa

These conditions enable rapid, high-yield formation of pyrimidine intermediates, suggesting potential applicability to the target compound’s synthesis.

Purification and Characterization

Physicochemical Properties

Spectroscopic Data

  • UV-Vis: Expected absorption maxima in the 250–300 nm range (aromatic π→π* transitions).

  • IR: Peaks near 1650 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (nitro N-O stretch) .

Biological Activity and Mechanisms

Bioassay Applications

Pharmaceutical Relevance

Role in Drug Development

As a research compound, this benzamide derivative serves as:

  • A building block for synthesizing kinase inhibitors.

  • A probe for studying structure-activity relationships in nitro-aromatic systems.

Patent Landscape

While no patents directly claim this compound, EP3333162A1 demonstrates industrial interest in analogous pyrimidine-amine derivatives for API synthesis .

Future Research Directions

  • Synthetic Optimization: Develop scalable, solvent-free routes using flow chemistry or biocatalysis.

  • Pharmacological Profiling: Evaluate kinase inhibition efficacy and selectivity in in vitro models.

  • Toxicological Studies: Assess acute and chronic toxicity in preclinical models.

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